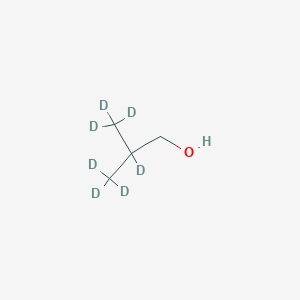

2-甲基-d3-丙基-2,3,3,3-d4 醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to 2-Methyl-d3-propyl-2,3,3,3-d4 alcohol often involves complex chemical reactions that enable the incorporation of isotopic labels. While specific synthesis routes for this compound are not detailed in available literature, methodologies involving the modification of alcohols, such as propargyl alcohols and allyl alcohols, through catalyzed coupling reactions, offer insights into potential synthesis strategies. These include the use of palladium-catalyzed oxidative carbonylation and coupling reactions with allyl silanes, which demonstrate the versatility and creativity in synthesizing modified alcohols with specific functional groups and isotopic labels (Dai et al., 1999).

Molecular Structure Analysis

The molecular structure of alcohols like 2-Methyl-d3-propyl-2,3,3,3-d4 alcohol can be elucidated using techniques such as X-ray diffraction and neutron diffraction. These methods have been applied to determine the molecular structure of methyl alcohol, revealing bond lengths and angles critical for understanding the spatial arrangement of atoms within the molecule. For instance, studies on methyl alcohol have detailed the bond lengths and angles, providing a basis for analyzing the structure of isotopically labeled alcohols (Venkateswarlu & Gordy, 1955).

Chemical Reactions and Properties

Chemical reactions involving alcohols, including oxidation and coupling reactions, highlight the reactivity of the hydroxyl group and the influence of adjacent methyl and propyl groups. For example, the oxidation of secondary alcohols to ketones using specific oxidizing agents demonstrates the chemical reactivity of these compounds, providing a framework for understanding the reactions that 2-Methyl-d3-propyl-2,3,3,3-d4 alcohol might undergo (Mello et al., 1991).

Physical Properties Analysis

The physical properties of alcohols, such as boiling points, melting points, and solubility, are influenced by molecular structure, particularly the presence of hydroxyl groups and the overall molecular size. Studies on the crystal structure of alcohols, including phase changes under different conditions, provide insights into the physical characteristics that might be expected for 2-Methyl-d3-propyl-2,3,3,3-d4 alcohol (Mcgregor et al., 2006).

Chemical Properties Analysis

The chemical properties of alcohols, including acidity, basicity, and reactivity towards various reagents, are critical for understanding their behavior in chemical reactions. The influence of substituents on the acidity of alcohols and the resulting impact on reaction pathways, such as in the synthesis of furans from propargyl alcohols, underscores the complex interplay between structure and reactivity (Yang et al., 2014).

科学研究应用

致癌和致突变作用:对包括 2-甲基-1-丙醇在内的高级醇类的研究证明了它们的致癌和致突变作用。这些物质存在于酒精饮料、化妆品和其他奢侈品中,并且化学工业的广泛使用表明需要对消费品中的浓度设定限制,以减轻与工作和工业相关的癌症风险 (吉贝尔、洛斯、维尔德纳和施拉姆,1974)。

甲基辅酶 M 还原酶系统中的活性:辅酶 M 类似物的修饰,包括丙基辅酶 M,已在热自养甲烷菌的甲基辅酶 M 还原酶系统的背景下进行了研究。这项研究对理解微生物中的代谢途径具有重要意义 (冈萨勒斯、罗梅塞尔和沃尔夫,1978)。

生物柴油和生物润滑剂合成:已经研究了植物油与低级和高级醇(如正丙醇)进行酯交换反应以合成生物柴油和生物润滑剂。这项研究对于开发可持续能源具有重要意义 (博卡德和雅达夫,2007)。

分子内氢原子抽象:对醇的 1-溴-2-甲基-2-丙基醚衍生物等化合物中分子内氢原子抽象的研究对化学合成和分子结构的操纵具有重要意义 (布伦科娃、克里奇和姚,1994)。

异构化和脱水研究:对 Fe+ 介导的正丙醇和异丙醇异构化和脱水的研究提供了对这些过程的结构细节和反应机理的见解,这对于理解涉及醇的化学反应非常重要 (特拉格、施罗德和施瓦茨,2003)。

作用机制

未来方向

属性

IUPAC Name |

2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O/c1-4(2)3-5/h4-5H,3H2,1-2H3/i1D3,2D3,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEKIIBDNHEJCQ-UAVYNJCWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CO)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678662 |

Source

|

| Record name | 2-(~2~H_3_)Methyl(2,3,3,3-~2~H_4_)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-d3-propyl-2,3,3,3-d4 alcohol | |

CAS RN |

1219804-53-1 |

Source

|

| Record name | 2-(~2~H_3_)Methyl(2,3,3,3-~2~H_4_)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-Aminopropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1144837.png)

![3-(3-Chloropropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1144839.png)

![(4R)-Methyl 4-((3R,5R,6S,10R,13R,17R)-10,13-dimethyl-3,6-bis(tosyloxy)-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1144844.png)

![10-[2-(1-methyl-2-piperidinyl)ethyl]-10H-phenothiazine hydrochloride](/img/structure/B1144853.png)